molecular formula C17H20BrNO4 B7828023 2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B7828023
M. Wt: 382.2 g/mol
InChI Key: DVMGOOOZHXVBEP-UHFFFAOYSA-N
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Description

2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a brominated aniline derivative and a cyclohexane dione moiety

Preparation Methods

The synthesis of 2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 4-bromo-2,5-dimethoxyaniline with a suitable cyclohexane dione derivative under specific conditions. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the aniline ring can be substituted with other groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the context of its use .

Comparison with Similar Compounds

Similar compounds to 2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione include:

  • 4-bromo-2,5-dimethylaniline
  • 4-bromo-2,6-dimethylaniline
  • 2,6-dimethylaniline
  • 3,5-dimethoxy-2,6-dimethylaniline

These compounds share structural similarities but differ in their specific functional groups and reactivity.

Properties

IUPAC Name

2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4/c1-17(2)7-13(20)10(14(21)8-17)9-19-12-6-15(22-3)11(18)5-16(12)23-4/h5-6,9,19H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMGOOOZHXVBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CNC2=CC(=C(C=C2OC)Br)OC)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CNC2=CC(=C(C=C2OC)Br)OC)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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